molecular formula C13H7BrClIO B13850876 (5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone

(5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone

Cat. No.: B13850876
M. Wt: 421.45 g/mol
InChI Key: LLBFZOSRFNAQGM-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone is an organic compound that belongs to the class of diaryl ketones. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the phenyl rings, making it a halogenated aromatic ketone. The unique combination of these halogens imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzene and 4-iodobenzoyl chloride.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 5-bromo-2-chlorobenzene reacts with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the desired ketone product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group (C=O) in the ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of secondary alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, resulting in potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone: Similar structure but with an ethoxy group instead of iodine.

    (5-Bromo-2-chlorophenyl)-(4-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of iodine.

    (5-Bromo-2-chlorophenyl)-(4-morpholinophenyl)methanone: Similar structure but with a morpholine ring instead of iodine.

Uniqueness

The presence of the iodine atom in (5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes the compound distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C13H7BrClIO

Molecular Weight

421.45 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-iodophenyl)methanone

InChI

InChI=1S/C13H7BrClIO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H

InChI Key

LLBFZOSRFNAQGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)I

Origin of Product

United States

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